molecular formula C21H20N2O2 B4677179 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 5627-91-8

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B4677179
CAS RN: 5627-91-8
M. Wt: 332.4 g/mol
InChI Key: NWWZJLRZCYKKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as BMNQ, is a chemical compound that has been extensively studied due to its potential therapeutic applications. BMNQ belongs to the class of naphthoquinone derivatives and has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood. However, it has been proposed that 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione induces apoptosis in cancer cells by activating the caspase pathway. 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and physiological effects:
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication in cancer cells. 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to cause cell cycle arrest in cancer cells. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several advantages for lab experiments. It has been extensively studied and its synthesis method has been optimized, making it readily available for research purposes. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to possess a range of biological activities, making it a promising candidate for drug development. However, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione also has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. Additionally, the mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood, which can make it challenging to design experiments to investigate its biological effects.

Future Directions

There are several future directions for research on 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. One area of interest is the development of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a potential anticancer drug. Further studies are needed to investigate the mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and to optimize its therapeutic potential. Additionally, research on the antiviral and anti-inflammatory properties of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, the development of new synthesis methods for 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could lead to increased yield and purity, making it more readily available for research purposes.

Scientific Research Applications

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been studied for its anti-inflammatory activity and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

10-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-3-4-11-22-16-9-10-17-19-15(12-18(24)23(17)2)13-7-5-6-8-14(13)21(25)20(16)19/h5-10,12,22H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWZJLRZCYKKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365173
Record name 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

CAS RN

5627-91-8
Record name 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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